![molecular formula C6H6BrN3OS B1342494 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one CAS No. 931320-77-3](/img/structure/B1342494.png)
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
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Overview
Description
“1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” is a compound with the molecular formula C5H5BrN4OS . It’s a member of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” includes a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . More detailed structural analysis is not available in the sources I’ve found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” are not detailed in the sources I’ve found, 1,3,4-thiadiazoles in general have been shown to exhibit a broad spectrum of activity and have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.09 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 247.93674 g/mol. It has a topological polar surface area of 86.4 Ų and a heavy atom count of 12 .Scientific Research Applications
Electronic Structure Analysis
The electronic structure and electron delocalization of thiadiazole derivatives can be studied using methods like EDDB (Electron Density of Delocalized Bonds) and GIMIC (Gauge-Including Magnetically Induced Currents). These studies are crucial for understanding the reactivity and properties of these compounds in various chemical reactions .
Antimicrobial Agents
Thiadiazole derivatives have been explored for their antimicrobial properties. They can be synthesized to create compounds that exhibit antibacterial and antifungal activities, potentially serving as standards against which new medications can be compared .
Synthesis of Bioactive Molecules
New thiadiazole derivatives are synthesized for evaluation as bioactive molecules. These compounds can serve as precursors in the synthesis of a variety of bioactive substances with potential applications in medicine .
Glucoside Derivative Synthesis
Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized using a convergent synthetic route. These derivatives can have significant bioactivities and potential applications in biochemical research .
Cytotoxicity Studies
Thiadiazole derivatives are also studied for their cytotoxic properties. Research in this area focuses on synthesizing new compounds with 1,3,4-thiadiazole rings to evaluate their anticancer activities .
MDPI - Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives Springer - 1,3,4-Thiadiazole Scaffold: Anti-Microbial Agents MDPI - Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives Springer - Synthesis and biological evaluation of new 1,3,4-thiadiazole Frontiers - Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides MDPI - Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review
Future Directions
properties
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFUSGDJTJOBTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
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